4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamide compounds. It is a nitrogen-containing heterocyclic compound . The molecular formula is C22H19FN4O3S and it has a molecular weight of 438.48.
Synthesis Analysis
Quinoxaline, a core unit of the compound, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline has been extensively studied for the last two decades . The most common approach involves amidation of 2-aminobenzoic acid derivatives .Molecular Structure Analysis
The molecular structure of the compound is complex with a quinoxaline core unit. Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives have been analyzed in the literature . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention .Physical And Chemical Properties Analysis
The compound is a white crystalline powder . It occurs widely in natural products and many pharmaceutical ingredients .Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of benzenesulfonamide derivatives in cancer therapy. For instance, aminothiazole-paeonol derivatives, including a compound with a structural similarity to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide, demonstrated high anticancer potential against various human cancer cell lines. Notably, these compounds exhibited superior potency to 5-fluorouracil in treating gastrointestinal adenocarcinomas, highlighting their potential as lead compounds for anticancer agent development (Tsai et al., 2016).
Tubulin Polymerization Inhibition
Compounds related to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide have been studied for their ability to inhibit tubulin polymerization, a critical process in cell division. 2-anilino-3-aroylquinolines, which share a structural resemblance, displayed remarkable antiproliferative activity against various human cancer cell lines by disrupting tubulin polymerization and inducing apoptosis (Srikanth et al., 2016).
Kynurenine 3-Hydroxylase Inhibition
N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally similar to the compound , have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in neurodegenerative diseases. The inhibition of this enzyme could lead to new therapeutic approaches for treating diseases associated with neuronal injury (Röver et al., 1997).
Anti-Dengue Virus Activity
Research on diarylpyrazolylquinoline derivatives, which are structurally related to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide, demonstrated significant anti-dengue virus activity. These compounds inhibited DENV replication more effectively than ribavirin, suggesting a promising direction for antiviral agent development (Lee et al., 2017).
Future Directions
properties
IUPAC Name |
4-fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUWPWOQMMSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide |
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